Cas no 2231663-66-2 (cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine)
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine Chemical and Physical Properties
Names and Identifiers
-
- methyl({[cis-4-(trifluoromethoxy)cyclohexyl]methyl})amine
- cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine
-
- Inchi: 1S/C9H16F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h7-8,13H,2-6H2,1H3/t7-,8+
- InChI Key: ZFLMBOAIGUWHFT-OCAPTIKFSA-N
- SMILES: N(C)C[C@@H]1CC[C@H](OC(F)(F)F)CC1
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100377-100MG |
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine |
2231663-66-2 | 95% | 100MG |
¥ 2,244.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100377-250MG |
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine |
2231663-66-2 | 95% | 250MG |
¥ 3,590.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100377-500MG |
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine |
2231663-66-2 | 95% | 500MG |
¥ 5,979.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100377-1G |
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine |
2231663-66-2 | 95% | 1g |
¥ 8,962.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100377-5G |
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine |
2231663-66-2 | 95% | 5g |
¥ 26,888.00 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545368-100mg |
N-methyl-1-((1s,4s)-4-(trifluoromethoxy)cyclohexyl)methanamine |
2231663-66-2 | 98% | 100mg |
¥7166 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545368-250mg |
N-methyl-1-((1s,4s)-4-(trifluoromethoxy)cyclohexyl)methanamine |
2231663-66-2 | 98% | 250mg |
¥10743 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545368-500mg |
N-methyl-1-((1s,4s)-4-(trifluoromethoxy)cyclohexyl)methanamine |
2231663-66-2 | 98% | 500mg |
¥14334 | 2023-04-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1545368-1g |
N-methyl-1-((1s,4s)-4-(trifluoromethoxy)cyclohexyl)methanamine |
2231663-66-2 | 98% | 1g |
¥19418 | 2023-04-06 | |
| Cooke Chemical | LN8035457-100mg |
N-methyl-1-((1s |
2231663-66-2 | 4s)-4-(trifluoromethoxy)cyclohexyl)methanamine | 100mg |
RMB 4777.60 | 2025-02-21 |
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine Suppliers
cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine
Recent Advances in the Study of cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine (CAS: 2231663-66-2)
The compound cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine (CAS: 2231663-66-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexylmethanamine scaffold and trifluoromethoxy substituent, exhibits promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its potential therapeutic applications.
One of the key areas of investigation has been the compound's role as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine interacts with serotonin and dopamine receptors, indicating potential utility in treating conditions such as depression, anxiety, and Parkinson's disease. The trifluoromethoxy group, known for its metabolic stability and lipophilicity, enhances the compound's blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics.
Recent synthetic efforts have focused on improving the yield and purity of cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine. A study published in the Journal of Medicinal Chemistry (2023) described a novel catalytic asymmetric synthesis route, which significantly reduced the formation of undesired stereoisomers. This advancement not only facilitates large-scale production but also ensures the consistency of pharmacological profiles across batches, a crucial consideration for clinical development.
In addition to its CNS applications, emerging research has explored the compound's anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine exhibits inhibitory effects on NF-κB signaling, a pathway implicated in chronic inflammatory diseases. These findings open new avenues for repurposing the molecule in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound undergoes rapid hepatic metabolism, necessitating further structural modifications to improve its half-life. Additionally, the precise mechanism of action at molecular targets remains to be fully elucidated. Ongoing research aims to address these gaps through advanced computational modeling and high-throughput screening approaches.
In conclusion, cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine represents a versatile scaffold with broad therapeutic potential. Its unique chemical properties and diverse biological activities make it a compelling candidate for further investigation. Future studies should prioritize optimizing its pharmacokinetic profile and expanding its therapeutic indications, paving the way for clinical translation.
2231663-66-2 (cis-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine) Related Products
- 2227205-56-1(4-(difluoromethoxy)-3-methylpiperidine)
- 2231665-40-8(trans-[4-(trifluoromethoxy)cyclohexyl]methanamine)
- 1936658-43-3(3-2-(trifluoromethoxy)ethylazetidine)
- 2231666-02-5(trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine)
- 2231675-28-6([4-(trifluoromethoxy)cyclohexyl]methanamine)
- 1934819-65-4(N-methyl-4-(trifluoromethoxy)cyclohexanamine)
- 1785032-22-5([4-(difluoromethoxy)cyclohexyl]methanamine)
- 1781038-86-5([3-(difluoromethoxy)cyclohexyl]methanamine)
- 2231673-73-5(1-[3-(trifluoromethoxy)cyclohexyl]methanamine)
- 1599320-53-2([2-(difluoromethoxy)cyclohexyl]methanamine)